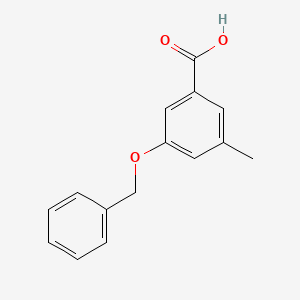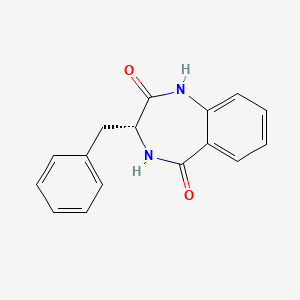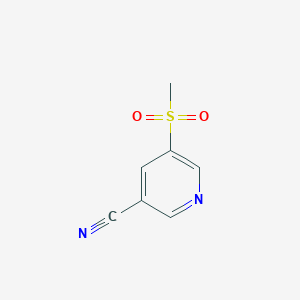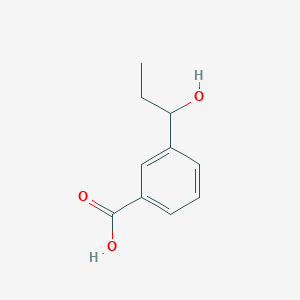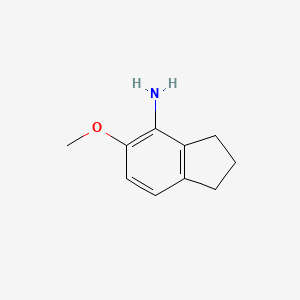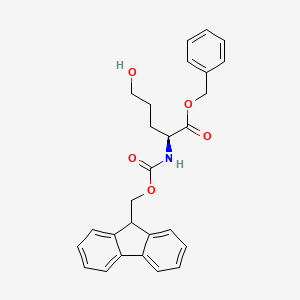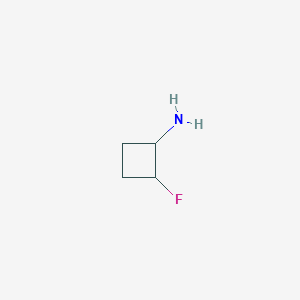
2-Fluorocyclobutan-1-amine
Overview
Description
“2-Fluorocyclobutan-1-amine” is a chemical compound with the molecular formula C4H8FN . It is a hydrochloride salt with a molecular weight of 125.57 . The compound is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “2-Fluorocyclobutan-1-amine” is 1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 . This indicates the presence of a fluorine atom attached to a cyclobutane ring with an amine group . For a detailed molecular structure analysis, techniques such as mass spectrometry can be used .
Physical And Chemical Properties Analysis
“2-Fluorocyclobutan-1-amine” is a powder with a molecular weight of 125.57 . It is stored at a temperature of 4°C . The compound’s other physical and chemical properties, such as its hardness, topography, and hydrophilicity, can be analyzed using various techniques .
Scientific Research Applications
Chemical Synthesis of Cyclobutane-Containing Natural Products
“2-Fluorocyclobutan-1-amine” is used in the [2 + 2] cycloaddition, a primary and commonly used method for synthesizing cyclobutanes . This process has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .
Development of Bioactive Drug Molecules
The cyclobutane subunit, which “2-Fluorocyclobutan-1-amine” can help synthesize, is prevalent in various drugs and drug prototypes such as boceprevir . These structures exhibit diverse biological activities with potential medicinal value .
Design of Structures in Medicinal Chemistry
Cyclobutane motifs, which can be synthesized using “2-Fluorocyclobutan-1-amine”, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Development of Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . “2-Fluorocyclobutan-1-amine” could potentially be used in the development of these probes, contributing to various research areas .
Chemoselective Synthesis
“2-Fluorocyclobutan-1-amine” is used in the chemoselective synthesis process. For instance, it was used in a process for preparing fluorocyclobutane-containing H3 antagonists.
Drug Discovery
Fluorescent probes, which can potentially be synthesized using “2-Fluorocyclobutan-1-amine”, are being widely used in drug discovery . They are used in cell imaging, environmental analysis, and various medical applications .
Safety and Hazards
The safety data sheet for “2-Fluorocyclobutan-1-amine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluorocyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-3-1-2-4(3)6/h3-4H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPCGXVZMKTSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorocyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)
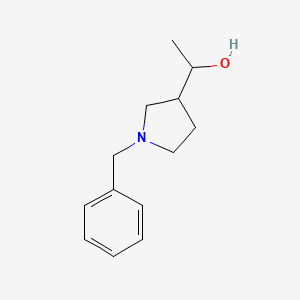
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
